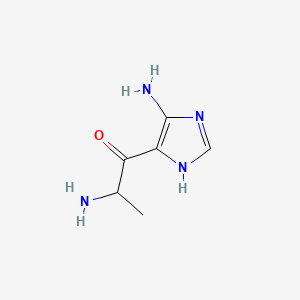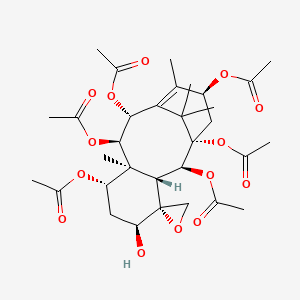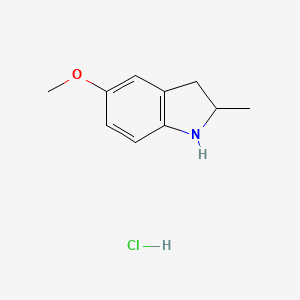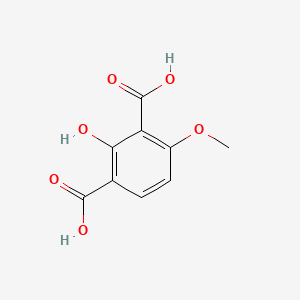
Hafnium trifluoroacetylacetonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hafnium trifluoroacetylacetonate is a coordination compound where hafnium is bonded to trifluoroacetylacetonate ligands. This compound is of significant interest due to its volatility and stability, making it a valuable precursor in various chemical vapor deposition processes, particularly for the production of hafnium dioxide films .
準備方法
Synthetic Routes and Reaction Conditions
Hafnium trifluoroacetylacetonate can be synthesized by reacting hafnium tetrachloride with trifluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in a methanol solution, and the mixture is heated for several hours until the desired pH is reached .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization or sublimation techniques .
化学反応の分析
Types of Reactions
Hafnium trifluoroacetylacetonate primarily undergoes substitution reactions where the trifluoroacetylacetonate ligands can be replaced by other ligands. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve other diketone ligands or phosphine ligands.
Oxidation and Reduction: These reactions typically require strong oxidizing or reducing agents and are conducted under controlled temperatures.
Major Products
The major products of these reactions depend on the reagents used. For example, substitution reactions with other diketones will yield new hafnium complexes with different diketone ligands .
科学的研究の応用
Hafnium trifluoroacetylacetonate is widely used in scientific research due to its unique properties:
Biology and Medicine:
作用機序
The mechanism by which hafnium trifluoroacetylacetonate exerts its effects is primarily through its ability to form stable complexes with various ligands. The hafnium atom is coordinated with eight oxygen atoms from the diketone ligands, forming a stable structure that can undergo various chemical transformations .
類似化合物との比較
Similar Compounds
- Hafnium acetylacetonate
- Hafnium pivaloyltrifluoroacetonate
- Hafnium 2,2,6,6-tetramethylheptane-3,5-dionate
- Zirconium trifluoroacetylacetonate
Uniqueness
Hafnium trifluoroacetylacetonate is unique due to its high volatility and stability, which makes it particularly suitable for chemical vapor deposition processes. Compared to other hafnium complexes, it offers a balance of thermal stability and reactivity, making it a preferred choice for specific applications in microelectronics and material science .
特性
分子式 |
C20H20F12HfO8 |
|---|---|
分子量 |
794.8 g/mol |
IUPAC名 |
hafnium;(Z)-5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/4C5H5F3O2.Hf/c4*1-3(9)2-4(10)5(6,7)8;/h4*2,10H,1H3;/b4*4-2-; |
InChIキー |
VCJDWFFTLZFYQS-UVSRJUEXSA-N |
異性体SMILES |
CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.CC(=O)/C=C(\O)/C(F)(F)F.[Hf] |
正規SMILES |
CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.[Hf] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxaspiro[3.3]heptane](/img/structure/B13837524.png)







![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)

![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)
![[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid](/img/structure/B13837590.png)
![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
